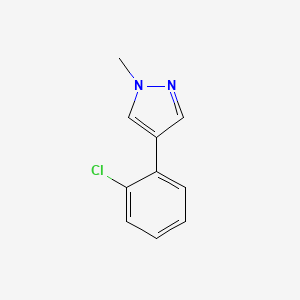

4-(2-chlorophenyl)-1-methyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

4-(2-chlorophenyl)-1-methylpyrazole |

InChI |

InChI=1S/C10H9ClN2/c1-13-7-8(6-12-13)9-4-2-3-5-10(9)11/h2-7H,1H3 |

InChI Key |

QRQLODVURWDTTB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Chlorophenyl 1 Methyl 1h Pyrazole and Analogous Aryl N Methylpyrazoles

Classical Cyclocondensation and Annulation Approaches for Pyrazole (B372694) Ring Formation

The foundational method for constructing the pyrazole ring is the cyclocondensation reaction. This typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govchim.it For the synthesis of 1,4-disubstituted pyrazoles, unsymmetrical 1,3-dicarbonyl substrates are often employed, though this can lead to the formation of regioisomers. thieme-connect.com The reaction of hydrazine with α,β-unsaturated carbonyl compounds, which contain a heteroatom in the β-position, leads to aromatization through elimination under redox-neutral conditions. beilstein-journals.org

Annulation reactions also provide a pathway to the pyrazole core. For instance, [3+2]-annulation reactions involving nitroalkenes have been explored for the synthesis of aromatic five-membered nitrogen heterocycles. chim.it Another approach involves the oxidative annulation of α-halonitroalkenes with hydrazones under acidic conditions. chim.it

Advanced and Green Chemistry Strategies for Pyrazole Synthesis

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. researchgate.net This has led to the emergence of several advanced strategies for pyrazole synthesis that offer advantages over classical methods, including reduced reaction times, higher yields, and the use of less hazardous reagents. pharmacognosyjournal.netmdpi.com

Microwave-Assisted and Solvent-Free Reaction Protocols

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically accelerate reaction rates. mdpi.comijpsjournal.com For pyrazole synthesis, microwave irradiation has been successfully employed in cyclocondensation reactions, often leading to a substantial reduction in reaction time from hours to minutes, along with improved yields. niscpr.res.indergipark.org.tr For example, the synthesis of pyrazolone derivatives has been achieved in good to excellent yields (51–98%) under microwave irradiation and solvent-free conditions. mdpi.com

Solvent-free synthesis, or solid-state synthesis, offers a greener alternative by eliminating the need for potentially harmful organic solvents. eurekaselect.comresearchgate.net This approach is not only environmentally friendly but can also lead to operational simplicity and higher yields. The synthesis of 1,3-diphenyl-5-arylpyrazoles has been carried out in 48-84% yields under solvent-free conditions at 230 °C within 1.5 hours. eurekaselect.com

Flow Chemistry Techniques for Enhanced Efficiency

Flow chemistry has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, offering enhanced control over reaction parameters, improved safety, and efficient scalability. scilit.commdpi.com This technology is particularly advantageous for multistep syntheses, allowing for the integration of synthesis, purification, and analysis in a continuous setup. A two-stage synthesis of pyrazoles from acetophenones has been efficiently carried out in a flow system. galchimia.com The synthesis of 1,4-disubstituted pyrazoles via the cycloaddition of sydnones and terminal alkynes has also been successfully implemented in continuous flow conditions. rsc.org

Nanocatalysis and Metal-Catalyzed Syntheses

The use of nanocatalysts in organic synthesis is a rapidly growing field due to their high surface area, recyclability, and often mild reaction conditions. taylorfrancis.com Various nanocatalysts, including those based on cobalt oxide, zinc oxide, and copper ferrite, have been employed for the green synthesis of pyrazole derivatives. pharmacognosyjournal.netpharmacophorejournal.comnih.gov For instance, a copper ferrite (CuFe2O4) nanocatalyst has been used for the four-component synthesis of pyrano[2,3-c]-pyrazoles in water, achieving excellent yields. nih.gov

Metal-catalyzed reactions also play a crucial role in modern pyrazole synthesis. Copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions at room temperature. organic-chemistry.org Palladium-catalyzed coupling reactions are useful for introducing aryl groups onto the pyrazole ring. beilstein-journals.org Iron-catalyzed methods have been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org

| Catalyst | Reaction Type | Key Advantages |

| Cobalt Oxide Nanoparticles | Cyclocondensation | Green solvent medium, Microwave heating |

| Zinc Oxide Nanoparticles | Cyclocondensation | Solvent-free, Microwave assisted |

| Copper Ferrite (CuFe2O4) | Multicomponent Reaction | Aqueous medium, High efficiency |

| Copper | Condensation | Acid-free, Room temperature |

| Palladium | Coupling | N-arylation |

| Iron | Cyclization | Regioselective |

Aqueous Medium and Solid-State Synthetic Pathways

Performing organic reactions in water is a key aspect of green chemistry. Several methods for pyrazole synthesis have been adapted to aqueous media, often with the aid of catalysts to facilitate the reaction between organic substrates. rsc.orgresearchgate.net For example, the synthesis of multisubstituted 5-amino pyrazoles has been achieved through a three-component condensation in an aqueous medium using sodium p-toluene sulfonate as a catalyst. rsc.org Solid-state synthesis, as mentioned earlier, is another environmentally friendly approach that avoids the use of organic solvents. eurekaselect.com

Regioselective Synthesis Considerations for 1,4-Disubstituted Pyrazoles

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles, such as 1,4-disubstituted derivatives, is controlling the regioselectivity of the reaction. The cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to a mixture of regioisomers. thieme-connect.com

Several strategies have been developed to address this issue. The choice of solvent can have a profound impact on regioselectivity, with aprotic solvents having strong dipole moments often favoring the formation of one regioisomer over another. thieme-connect.com For instance, the condensation of arylhydrazine hydrochlorides with 1,3-diketones in N,N-dimethylacetamide (DMAc) has been shown to be highly regioselective. thieme-connect.com

Furthermore, the nature of the reactants themselves can influence the outcome. The reaction of trichloromethyl enones with arylhydrazine hydrochlorides leads to the 1,3-regioisomer, while the use of the corresponding free hydrazine yields the 1,5-regioisomer exclusively. researchgate.net Copper-catalyzed sydnone-alkyne cycloadditions have also been developed for the regioselective synthesis of 1,4-disubstituted pyrazoles. acs.org

| Reactants | Conditions | Predominant Regioisomer |

| Arylhydrazine hydrochlorides + 1,3-Diketones | N,N-dimethylacetamide (DMAc) | Highly selective for one isomer |

| Trichloromethyl enones + Arylhydrazine hydrochlorides | Not specified | 1,3-disubstituted pyrazole |

| Trichloromethyl enones + Free Arylhydrazine | Not specified | 1,5-disubstituted pyrazole |

| Sydnones + Terminal Alkynes | Copper catalyst | 1,4-disubstituted pyrazole |

Derivatization Strategies for Chlorophenyl and N-Methyl Substitution Patterns

The strategic modification of substituents on the core structure of 4-(2-chlorophenyl)-1-methyl-1H-pyrazole is crucial for tuning its chemical properties and exploring its potential applications. Derivatization can be targeted at two primary locations: the 2-chlorophenyl ring and the N-methyl group. Methodologies for these transformations range from well-established transition-metal-catalyzed reactions to multi-step chemical sequences.

Modification of the 2-Chlorophenyl Group

The chlorine atom on the phenyl ring serves as a versatile handle for a variety of synthetic transformations, most notably through palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a diverse array of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions:

Aryl chlorides, such as the 2-chlorophenyl moiety, can be effectively functionalized using several palladium-catalyzed cross-coupling reactions. These reactions are valued for their broad substrate scope and tolerance of various functional groups under relatively mild conditions. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Key examples of these transformations applicable to derivatizing the chlorophenyl group are summarized below.

| Reaction Name | Coupling Partner | Bond Formed | Typical Reagents & Conditions |

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, esters) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., toluene, dioxane) |

| Sonogashira Coupling | Terminal alkynes | C-C (alkynyl) | Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N, piperidine) |

| Buchwald-Hartwig Amination | Amines (primary or secondary) | C-N | Pd catalyst with specialized phosphine ligands (e.g., BINAP, XPhos), strong base (e.g., NaOt-Bu) |

| Heck Coupling | Alkenes | C-C (alkenyl) | Pd catalyst, base (e.g., Et₃N, K₂CO₃), often at elevated temperatures |

These reactions provide a powerful toolkit for replacing the chlorine atom with alkyl, aryl, alkynyl, amino, and other functional groups, thereby creating a library of analogous compounds with modified phenyl substituents.

Nucleophilic Aromatic Substitution (SNAr):

While less common for simple aryl chlorides compared to palladium-catalyzed methods, nucleophilic aromatic substitution (SNAr) represents another potential strategy. This reaction requires the aromatic ring to be activated by strong electron-withdrawing groups, which are absent on the 2-chlorophenyl ring of the parent compound. However, if other derivatives of the pyrazole feature nitro or cyano groups on the phenyl ring, SNAr could become a viable pathway for displacing the chlorine with strong nucleophiles like alkoxides or amines, often under high temperatures.

Derivatization of the N-Methyl Substitution Pattern

Direct functionalization of the N-methyl group itself is synthetically challenging. The more established and versatile strategy for modifying this position involves a two-step sequence: N-demethylation to reveal the secondary amine (N-H) of the pyrazole ring, followed by re-functionalization with a different substituent.

N-Demethylation:

A viable method for the N-demethylation of N-methyl heterocyclic compounds involves an initial oxidation step followed by reduction. google.com

Oxidation to N-oxide: The N-methyl pyrazole is first oxidized to form the corresponding N-methyl, N-oxide heterocycle. This is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Reductive Cleavage: The resulting N-oxide is then treated with a reducing agent, such as a transition metal with an oxidation state of zero, to cleave the N-methyl group, yielding the N-H pyrazole and formaldehyde. wikipedia.org

This demethylation process unmasks the pyrazole nitrogen, making it available for subsequent derivatization.

Re-functionalization of the Pyrazole Nitrogen:

Once the N-H pyrazole analog is obtained, a wide range of substituents can be introduced at this position.

N-Alkylation: The pyrazole nitrogen can be alkylated using various alkylating agents. This includes simple haloalkanes (e.g., ethyl iodide, benzyl bromide) or environmentally benign reagents like dimethyl carbonate, typically in the presence of a base. researchgate.net This allows for the systematic variation of the N-substituent to explore the impact of sterics and electronics at this position.

N-Arylation: The introduction of aryl groups can be achieved through methods such as palladium-catalyzed C-N coupling reactions (Buchwald-Hartwig amination), similar to those used for functionalizing the chlorophenyl ring. This involves reacting the N-H pyrazole with an aryl halide or triflate in the presence of a suitable palladium catalyst and ligand.

This demethylation/re-functionalization sequence provides a robust platform for creating extensive libraries of 1-substituted-4-(2-chlorophenyl)-1H-pyrazole analogs, enabling detailed structure-activity relationship studies.

Structural Elucidation and Advanced Analytical Characterization of 4 2 Chlorophenyl 1 Methyl 1h Pyrazole

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to determining the molecular structure of a compound by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

For 4-(2-chlorophenyl)-1-methyl-1H-pyrazole , the expected ¹H NMR spectrum would show distinct signals for the protons on the pyrazole (B372694) ring, the methyl group, and the chlorophenyl ring. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and integration values (relative number of protons) would confirm the connectivity of the molecule.

The ¹³C NMR spectrum would display a unique signal for each chemically non-equivalent carbon atom. The chemical shifts of the carbons in the pyrazole and chlorophenyl rings, as well as the methyl carbon, would be characteristic of their electronic environments.

Table 1: Predicted NMR Data for this compound This table is predictive and based on typical chemical shifts for similar structural motifs.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Pyrazole-H | 7.5 - 8.0 | Singlet | 1H | C3-H or C5-H |

| Pyrazole-H | 7.5 - 8.0 | Singlet | 1H | C5-H or C3-H |

| Phenyl-H | 7.2 - 7.6 | Multiplet | 4H | Ar-H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Pyrazole-C | 135 - 145 | C3 or C5 |

| Pyrazole-C | 125 - 135 | C5 or C3 |

| Pyrazole-C | 115 - 125 | C4 |

| Phenyl-C | 125 - 135 | Ar-C |

| Phenyl-C (Cl-bearing) | 130 - 140 | Ar-C-Cl |

| Methyl-C | 35 - 45 | N-CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Key expected absorptions for This compound would include:

C-H stretching from the aromatic rings and the methyl group, typically appearing around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

C=C and C=N stretching from the pyrazole and phenyl rings in the 1600-1450 cm⁻¹ region.

C-N stretching vibrations.

C-Cl stretching , which typically appears in the fingerprint region below 800 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Pyrazole) |

| 3000 - 2850 | C-H Stretch | Aliphatic (Methyl) |

| 1600 - 1450 | C=C / C=N Stretch | Aromatic Rings |

| < 800 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. The molecular ion peak [M]⁺ would confirm the molecular weight of 192.65 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined, further confirming the molecular formula C₁₀H₉ClN₂. The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum can provide information about conjugated systems within the molecule. For This compound , the presence of the aromatic pyrazole and chlorophenyl rings would be expected to produce characteristic absorption bands (λmax) in the UV region, typically between 200 and 400 nm.

Elemental Compositional Analysis

Elemental analysis is a process where a sample of a chemical compound is analyzed to determine its elemental composition. For a pure sample of This compound (molecular formula C₁₀H₉ClN₂), the expected elemental composition would be calculated based on its atomic weights. This technique is crucial for confirming the empirical and molecular formula of a newly synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 62.35% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.71% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.40% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.54% |

| Total | 192.65 | 100.00% |

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic techniques are used to separate the components of a mixture and are essential for isolating a pure compound and assessing its purity.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. A single spot under UV visualization would suggest a pure compound.

Column Chromatography: This technique is a standard method for the purification of organic compounds. A suitable solvent system (eluent) would be used to separate This compound from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of a compound. A pure sample would ideally show a single peak in the chromatogram. The retention time is characteristic of the compound under specific conditions (e.g., column type, mobile phase, flow rate).

A comprehensive search for X-ray diffraction data for the specific chemical compound this compound has been conducted. However, no crystallographic studies detailing the molecular conformation and crystal packing for this exact molecule were found in the available scientific literature based on the search results.

While crystallographic information is available for structurally related pyrazole derivatives, a strict adherence to the requested focus on "this compound" prevents the inclusion of data from other compounds. The search yielded X-ray diffraction studies for several similar molecules, including isomers and analogues with different substitution patterns, but none corresponded to the precise structure of this compound.

Therefore, the section on X-ray Diffraction Studies for Molecular Conformation and Crystal Packing cannot be provided at this time due to the absence of specific experimental data for the target compound in the reviewed sources. Further research and publication in the field of crystallography would be necessary to elucidate the solid-state structure of this compound.

Preclinical Biological Activity and Mechanistic Investigations of Substituted Pyrazoles Relevant to 4 2 Chlorophenyl 1 Methyl 1h Pyrazole

Target Identification and Engagement Studies for Pyrazole (B372694) Scaffolds

The biological significance of pyrazole derivatives is underscored by their interaction with a diverse range of molecular targets. researchgate.net Identifying these targets is a critical first step in drug discovery. A common approach is the use of structure-based virtual screening (SBVS) campaigns, which have successfully identified pyrazole-based inhibitors for specific targets like cyclin-dependent kinase 8 (CDK8), a protein implicated in inflammatory pathways and fibrosis. nih.gov

Pyrazole scaffolds have been shown to engage a wide variety of proteins, demonstrating their versatility. Notable targets include:

Protein Kinases: Many pyrazole derivatives are designed as protein kinase inhibitors, which are crucial in cancer therapy. nih.gov Targets in this family include Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), PIM kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.govnih.gov For instance, gandotinib, a pyrazole-containing compound, is a selective JAK2 inhibitor. nih.gov

Enzymes: Pyrazoles can inhibit various enzymes. They are known to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes central to the inflammatory process. nih.gov Other enzymatic targets include bacterial topoisomerases, NADPH oxidase, and carbonic anhydrase. nih.govnih.govresearchgate.net

Receptors: The pyrazole structure is integral to ligands that modulate receptor activity. A prominent example is the cannabinoid receptor type 1 (CB1), where pyrazole derivatives like rimonabant have been developed as antagonists or inverse agonists. nih.govmdpi.comnih.gov They also serve as positive allosteric modulators of GABA-A receptors. nih.gov

The table below summarizes some of the key biological targets identified for pyrazole-based compounds.

| Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | CDK8, JAK1, JAK2, PIM-1, EGFR, VEGFR-2 | Oncology, Inflammation |

| Enzymes | COX-1, COX-2, 5-LOX, Topoisomerase II, NADPH Oxidase | Inflammation, Infectious Disease, Oncology |

| Receptors | Cannabinoid Receptor 1 (CB1), GABA-A Receptor | Obesity, Neurological Disorders |

Structure-Activity Relationship (SAR) Analysis of Pyrazole Derivatives with Halogenated Phenyl Groups

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the potency, selectivity, and drug-like properties of pyrazole derivatives. researchgate.netresearchgate.net SAR studies correlate the chemical structure of these compounds with their biological effects to identify key structural features responsible for their activity. researchgate.net The substitution pattern on both the pyrazole ring and its appendages, such as halogenated phenyl groups, plays a crucial role. researchgate.netresearchgate.net

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net

N-1 Position: Substitution at the N-1 position significantly influences the compound's properties. In a series of meprin inhibitors, the introduction of lipophilic groups like methyl or phenyl at N-1 resulted in a decrease in activity compared to the unsubstituted analog. nih.gov Conversely, for cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N-1 position was found to be a structural requirement for potent activity. nih.gov This highlights the target-specific nature of SAR at this position. N1-substituted pyrazoles are often more stable than their unsubstituted counterparts. researchgate.net

C-4 Position: The C-4 position is a common site for electrophilic substitution. globalresearchonline.netglobalresearchonline.net Modifications at this position can influence the electronic characteristics of the pyrazole ring. researchgate.net For example, the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives has led to compounds with promising antifungal and antitubercular activities. nih.govrsc.org

The incorporation of halogen atoms, particularly chlorine, onto a phenyl ring attached to the pyrazole scaffold has a profound impact on biological activity.

The presence of a chlorophenyl group can enhance the lipophilicity of a molecule, which may facilitate its penetration through cell membranes. bibliotekanauki.plresearchgate.net This increased lipophilicity has been cited as a reason for the enhanced antimicrobial and anticancer activity of certain chlorophenyl-substituted pyrazolone derivatives. bibliotekanauki.plresearchgate.net

SAR studies on cannabinoid receptor antagonists revealed that a para-substituted phenyl ring at the C-5 position and a 2,4-dichlorophenyl group at the N-1 position were critical for high potency. nih.gov Specifically, a p-iodophenyl group at C-5 yielded one of the most potent compounds in that series. nih.gov In other studies, pyrazole derivatives with chloro and trifluoromethyl groups on the phenyl ring demonstrated significant pain inhibition. frontiersin.org The addition of such electron-withdrawing groups has been shown to elevate antinociceptive efficacy. frontiersin.org

The table below illustrates the impact of halogenated phenyl groups on the activity of pyrazole derivatives in different contexts.

| Compound Series | Halogenated Moiety | Position | Observed Biological Effect |

| Cannabinoid Receptor Antagonists | 4-chlorophenyl, 2,4-dichlorophenyl | C-5, N-1 | Essential for potent CB1 antagonistic activity nih.gov |

| Pyrazolone Derivatives | Chlorophenyl groups | Various | Enhanced antimicrobial and anticancer activity bibliotekanauki.plresearchgate.net |

| Benzofuran Pyrazoles | Chloro and trifluoromethyl groups | Phenyl ring | Elicited significant pain inhibition frontiersin.org |

| 4-Substituted Pyrazoles | 3-(4-chlorophenyl) | C-3 | Promising antifungal and antitubercular activity nih.govrsc.org |

The N-methyl group is a common substituent at the N-1 position of the pyrazole ring. While small, its presence can significantly alter a compound's interaction with its biological target. In a study of meprin inhibitors, the introduction of an N-methyl group led to a 4- to 6-fold decrease in activity against both meprin α and β when compared to the unsubstituted pyrazole. nih.gov This suggests that for this particular target, the N-methyl group may introduce unfavorable steric hindrance or alter the electronic profile of the pyrazole ring in a way that weakens its binding to the enzyme's active site. nih.gov

In vitro and In vivo Preclinical Efficacy Models (General Scope)

The evaluation of pyrazole derivatives relies on a wide range of preclinical models to assess their efficacy and mechanism of action. These models span from isolated protein assays to cellular systems and whole-animal studies.

In vitro Models: Initial screening often involves biochemical assays targeting specific enzymes or receptors. For instance, the inhibitory activity of pyrazole compounds against kinases like CDK8 or VEGFR-2 is confirmed in protein assays, often yielding IC50 values. nih.govnih.gov Cellular assays are widely used to determine the effect of compounds on biological processes. Human platelets and endothelial cells have been used as models to elucidate the antioxidant mechanisms of pyrazole derivatives by measuring parameters like NADPH oxidase activity and ROS production. nih.gov Various cancer cell lines, such as MCF-7 (breast), A549 (lung), K562 (leukemia), and PC-3 (prostate), are routinely used to evaluate the antiproliferative and cytotoxic effects of these compounds. nih.govmdpi.commdpi.comrsc.org

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Receptor Modulation)

Elucidating the molecular mechanism of action is key to understanding how pyrazole derivatives exert their pharmacological effects. These compounds operate through various mechanisms, primarily enzyme inhibition and receptor modulation. nih.govnih.govnih.gov

Enzyme Inhibition: Pyrazole derivatives have been identified as potent inhibitors of a broad range of enzymes. nih.govresearchgate.net For example, a series of pyrazole analogs were found to have good antibacterial activity through the inhibition of type II bacterial topoisomerases. nih.gov In the context of oxidative stress, certain pyrazoles directly inhibit NADPH oxidase activity, thereby reducing the production of superoxide anions and subsequent lipid peroxidation. nih.gov Other pyrazole-based compounds have been identified as tubulin polymerization inhibitors, a mechanism that disrupts microtubule formation and is effective in cancer chemotherapy. mdpi.commdpi.com The pyrazole ring itself can be crucial for binding, acting as a hydrogen bond donor via its N-1 position and a hydrogen bond acceptor at N-2, facilitating interactions within an enzyme's active site. nih.gov

Receptor Modulation: The pyrazole scaffold is a key feature in many compounds that modulate receptor function. nih.gov One of the most well-characterized examples is its role in cannabinoid CB1 receptor antagonists, where the pyrazole core is essential for binding and exerting an inverse agonist effect. nih.govnih.gov Other pyrazole-containing drugs act as positive allosteric modulators of GABA-A receptors, enhancing the receptor's affinity for GABA and facilitating inhibitory neurotransmission. nih.gov This diversity in mechanisms highlights the chemical tractability of the pyrazole core in designing molecules that can selectively interact with different biological targets. nih.gov

Preclinical Pharmacokinetics and Metabolism of Pyrazole Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

No studies detailing the absorption, distribution, metabolism, and excretion of 4-(2-chlorophenyl)-1-methyl-1H-pyrazole in any preclinical animal models have been identified in the public domain.

In vitro Metabolic Pathways and Metabolite Identification

There is no available research on the in vitro metabolic pathways of this compound. Consequently, no metabolites have been identified or characterized.

Species-Specific Pharmacokinetic Characteristics in Preclinical Animal Studies

Data comparing the pharmacokinetic characteristics of this compound across different animal species is not available in published literature.

Future Directions and Emerging Research Avenues for 4 2 Chlorophenyl 1 Methyl 1h Pyrazole

Development of Novel Synthetic Routes with Enhanced Sustainability and Scalability

The advancement of synthetic organic chemistry is crucial for the efficient and environmentally responsible production of pharmacologically important molecules. Future research will likely focus on developing greener and more scalable methods for synthesizing 4-(2-chlorophenyl)-1-methyl-1H-pyrazole and its derivatives. Traditional multi-step syntheses are often plagued by issues such as low yields, the use of hazardous reagents, and costly purification processes.

Emerging strategies that address these challenges include:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly reduced reaction times, increased yields, and higher purity of the final product. rsc.org The application of MAOS to pyrazole (B372694) synthesis has already demonstrated its potential for creating more efficient and sustainable protocols. rsc.org

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single step to form a complex product, embodying the principles of atom and step economy. mdpi.com Developing a one-pot MCR for this compound would streamline its production, minimizing waste and resource consumption. mdpi.comnih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, safety, and scalability compared to traditional batch processing.

Green Catalysts: Research into the use of non-toxic, reusable catalysts, such as zinc-based catalysts, for pyrazole synthesis is an active area that aligns with the principles of green chemistry. researchgate.net

These sustainable approaches are not only environmentally conscious but also offer economic advantages by reducing production time and costs, which is critical for the industrial-scale synthesis required for drug development. rsc.org

Integration of Artificial Intelligence and Machine Learning in Pyrazole Research

Key applications of AI and ML in this context include:

Predictive Modeling for Bioactivity: Machine learning algorithms can be trained on large datasets of known pyrazole compounds and their biological activities to predict the therapeutic potential of novel, unsynthesized analogs of this compound. nih.govgithub.io This allows researchers to prioritize the synthesis of compounds with the highest probability of success. github.com

Computer-Assisted Synthesis Planning (CASP): AI-driven platforms can analyze the structure of a target molecule and propose the most efficient and viable synthetic routes. digitellinc.comacs.org These tools can learn from the vast repository of published chemical reactions to suggest novel pathways that a human chemist might not consider. nih.gov

In Silico Screening: Virtual screening techniques, powered by ML, can rapidly screen vast virtual libraries of pyrazole derivatives against specific biological targets, identifying potential hits for further investigation and reducing the reliance on expensive and time-consuming high-throughput screening.

Exploration of New Biological Targets and Therapeutic Applications for Analogous Pyrazole Structures

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.comnih.gov This versatility suggests that analogs of this compound could be developed for a multitude of therapeutic applications beyond their initial scope. Pyrazole derivatives have shown a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comglobalresearchonline.net

Future research will focus on exploring novel biological targets for this class of compounds. Some promising areas of investigation are:

Oncology: Pyrazole derivatives have been investigated as inhibitors of various proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs), tubulin, and epidermal growth factor receptor (EGFR). rsc.orgnih.govmdpi.com Analogs of this compound could be designed to selectively target specific kinases or other proteins implicated in particular cancers, such as glioblastoma. nih.gov

Infectious Diseases: The pyrazole nucleus is a component of compounds with demonstrated antibacterial, antifungal, and antimycobacterial activity. mdpi.comnih.gov Research into new pyrazole structures could lead to the development of novel agents to combat drug-resistant pathogens.

Inflammatory and Autoimmune Diseases: Compounds containing the pyrazole moiety, such as Celecoxib, are well-known anti-inflammatory agents. nih.govmdpi.com New analogs could be developed as inhibitors of targets like COX-2 or tumor necrosis factor (TNF-α) for treating a range of inflammatory conditions. mdpi.com

Neurological Disorders: Pyrazole derivatives have also been explored for their potential in treating neurological conditions, acting as cannabinoid CB1 receptor antagonists or possessing antidepressant properties. nih.govnih.gov

The table below summarizes potential therapeutic areas and biological targets for analogous pyrazole structures.

| Therapeutic Area | Potential Biological Targets | Example Activity of Pyrazole Derivatives |

| Oncology | Protein Kinases (e.g., AKT2/PKBβ, CDKs, EGFR), Tubulin, Topoisomerases | Antiproliferative and pro-apoptotic effects across multiple cancer cell lines. nih.govmdpi.comnih.gov |

| Infectious Diseases | Bacterial and Fungal Enzymes, Mycobacterium tuberculosis targets | Antimicrobial, antifungal, and antitubercular activities. mdpi.comnih.gov |

| Inflammatory Diseases | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), TNF-α | Potent anti-inflammatory effects. mdpi.comfrontiersin.org |

| Neurological Disorders | Cannabinoid Receptors (CB1), Monoamine Oxidase (MAO) | Antidepressant and cannabinoid receptor modulation. nih.gov |

Advanced Methodologies for Comprehensive Preclinical Evaluation

To bridge the gap between promising in vitro results and successful clinical outcomes, the preclinical evaluation of drug candidates must become more predictive of human responses. The development of advanced in vitro models is a critical step in this direction, moving beyond traditional two-dimensional (2D) cell cultures that often fail to replicate the complexity of human tissues. nih.gov

Future preclinical testing for compounds like this compound will increasingly rely on:

Three-Dimensional (3D) Cell Culture Models: Spheroids and organoids are 3D cell aggregates that more accurately mimic the microenvironment, cell-cell interactions, and physiological gradients of native human tissues and tumors. nih.govmdpi.com These models offer a more realistic platform for assessing a drug's efficacy and toxicity. mdpi.com

Organ-on-a-Chip (OOC) Technology: OOCs are microfluidic devices that contain living cells in continuously perfused microchambers, recreating the functional units of human organs. mdpi.comnih.gov These systems can model drug absorption, distribution, metabolism, and excretion (ADME) profiles, providing crucial data before human trials.

Advanced In Vivo Models: The use of genetically engineered mouse models (GEMs) and patient-derived xenografts (PDXs) that better recapitulate human diseases will provide more accurate assessments of a compound's in vivo efficacy and potential for combination therapies. cancer.gov

By incorporating these sophisticated models early in the drug development pipeline, researchers can gain a more comprehensive understanding of a compound's pharmacological profile, leading to a higher probability of success in clinical trials. nih.govwuxiapptec.com

Q & A

Q. What are the common synthetic routes for preparing 4-(2-chlorophenyl)-1-methyl-1H-pyrazole, and what critical parameters affect yield?

Methodological Answer: The compound can be synthesized via cyclization reactions using phosphoryl chloride (POCl₃) as a catalyst. For example, condensation of substituted hydrazides with ketones or aldehydes under reflux conditions (110–120°C) in anhydrous solvents (e.g., toluene) typically yields pyrazole derivatives. Key parameters include stoichiometric control of reactants, reaction time, and inert atmosphere to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR identify substituent positions (e.g., chlorophenyl protons resonate at δ 7.3–7.5 ppm; pyrazole methyl groups appear as singlets near δ 3.8 ppm).

- IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-N (~1600 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 223) and fragmentation patterns for structural validation .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

Q. How does the chloro substituent influence the compound’s reactivity in electrophilic substitution?

Methodological Answer: The electron-withdrawing chloro group at the 2-position deactivates the phenyl ring, directing electrophiles (e.g., nitration, sulfonation) to meta positions. This reduces reaction rates compared to unsubstituted analogs. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution .

Advanced Research Questions

Q. How can computational methods predict the reactivity or binding affinity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes). Validate with experimental IC₅₀ values.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects can be modeled using PCM (Polarizable Continuum Model) .

Q. What strategies resolve contradictions in reported crystal structure data of pyrazole derivatives?

Methodological Answer:

Q. How can regioselectivity be optimized in synthesizing substituted pyrazole derivatives?

Methodological Answer:

Q. What challenges arise in interpreting mass spectrometry data for halogenated pyrazoles?

Methodological Answer:

Q. How to design crystallization protocols for high-quality single crystals?

Methodological Answer:

Q. How can SAR studies enhance the pyrazole core’s biological activity?

Methodological Answer:

- Introduce electron-donating groups (e.g., -OCH₃) to improve solubility.

- Replace chlorine with bioisosteres (e.g., CF₃) to modulate lipophilicity.

- Test in vitro against target proteins (e.g., kinases) and correlate activity with substituent Hammett constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.